molecular formula C22H21N3O B14394162 2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine CAS No. 89574-71-0

2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine

Cat. No.: B14394162
CAS No.: 89574-71-0
M. Wt: 343.4 g/mol
InChI Key: DABAIEXKUACNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine is a complex organic compound that features a unique structure combining a naphthalene ring, an imidazo[4,5-b]pyridine core, and a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene under the influence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[4,5-b]pyridine core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine is unique due to its combination of a naphthalene ring and an imidazo[4,5-b]pyridine core, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

89574-71-0

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3-cyclohexyloxynaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C22H21N3O/c1-2-9-17(10-3-1)26-20-14-16-8-5-4-7-15(16)13-18(20)21-24-19-11-6-12-23-22(19)25-21/h4-8,11-14,17H,1-3,9-10H2,(H,23,24,25)

InChI Key

DABAIEXKUACNKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC3=CC=CC=C3C=C2C4=NC5=C(N4)C=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.